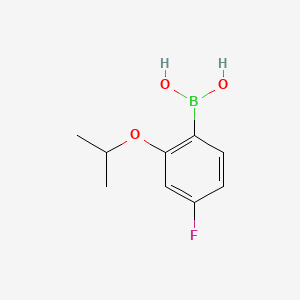

4-Fluoro-2-isopropoxyphenylboronic acid

Description

Overview of Organoboron Compounds in Contemporary Organic Synthesis

Organoboron compounds, particularly boronic acids and their derivatives, have become indispensable reagents in modern organic chemistry. Their rise to prominence is largely due to their versatility, stability, and relatively low toxicity compared to other organometallic reagents. One of the most significant applications of organoboron compounds is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond by coupling an organoboron compound with an organohalide, a process that has revolutionized the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.

Beyond the Suzuki-Miyaura reaction, organoboron compounds are utilized in a wide array of other chemical transformations, including Chan-Lam coupling for the formation of carbon-heteroatom bonds, and as catalysts in their own right. The boronic acid functional group can also serve as a protecting group or a directing group in various synthetic strategies. The development of new methods for the synthesis of organoboron compounds continues to be an active area of research, further expanding their utility in creating complex molecular architectures.

Strategic Importance of Fluorine and Isopropoxy Functionalities in Chemical Design

The incorporation of fluorine atoms and isopropoxy groups into organic molecules is a well-established strategy in medicinal chemistry and materials science to modulate their physicochemical and biological properties.

Fluorine: The introduction of fluorine into a molecule can have profound effects. Due to its high electronegativity, fluorine can alter the acidity or basicity of nearby functional groups, which can in turn influence a molecule's solubility and pharmacokinetic profile. The substitution of a hydrogen atom with a fluorine atom, which has a similar size, can block sites of metabolic degradation, thereby increasing the metabolic stability and in vivo half-life of a drug. Furthermore, the carbon-fluorine bond is highly polarized and can participate in favorable interactions with biological targets, potentially enhancing binding affinity and potency.

Isopropoxy Group: The isopropoxy group, a bulkier and more lipophilic substituent than a methoxy (B1213986) or ethoxy group, also plays a crucial role in molecular design. Its steric bulk can be used to influence the conformation of a molecule, which can be critical for its interaction with a biological receptor. The lipophilicity of the isopropoxy group can enhance a molecule's ability to cross cell membranes, a key factor in drug absorption and distribution. Studies on ortho-alkoxy substituted phenylboronic acids have shown that the presence of such groups can influence the crystal packing and intermolecular interactions of these molecules. rsc.orgbohrium.com Specifically, the ortho-alkoxy group can participate in intramolecular hydrogen bonding with the boronic acid moiety, affecting its reactivity and supramolecular assembly. bohrium.com

Research Landscape and Significance of 4-Fluoro-2-isopropoxyphenylboronic Acid

This compound is a specialized reagent that combines the beneficial properties of its constituent functional groups. The fluorine atom at the 4-position and the isopropoxy group at the 2-position of the phenyl ring create a unique electronic and steric environment. This substitution pattern makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

While detailed, peer-reviewed research focusing solely on the synthesis and characterization of this compound is not extensively available in the public domain, its importance can be inferred from its frequent appearance in the patent literature as a key intermediate in the synthesis of bioactive compounds. For instance, it has been utilized in the development of novel inhibitors for various biological targets.

The significance of this compound lies in its role as a sophisticated building block that enables the efficient construction of complex and highly functionalized molecules. Its use in drug discovery and development underscores the importance of tailored reagents in advancing chemical research.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 480438-59-3 |

| Molecular Formula | C9H12BFO3 |

| Molecular Weight | 198.00 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥98% |

Properties

IUPAC Name |

(4-fluoro-2-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BFO3/c1-6(2)14-9-5-7(11)3-4-8(9)10(12)13/h3-6,12-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSEFJQODCQCGRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)F)OC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584281 | |

| Record name | {4-Fluoro-2-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480438-59-3 | |

| Record name | B-[4-Fluoro-2-(1-methylethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480438-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-Fluoro-2-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 4 Fluoro 2 Isopropoxyphenylboronic Acid and Analogs

Established Methodologies for Arylboronic Acid Synthesis

The preparation of arylboronic acids, including 4-fluoro-2-isopropoxyphenylboronic acid, relies on several well-established methods. These techniques offer different advantages concerning substrate scope, functional group tolerance, and reaction conditions.

Directed Lithiation and Subsequent Borylation Techniques

Directed ortho-lithiation (DoL) is a powerful strategy for the regioselective functionalization of aromatic compounds. nih.govrsc.org In the context of synthesizing this compound, the isopropoxy group can act as a directing group, facilitating the removal of a proton at the ortho position by a strong lithium base, such as n-butyllithium or sec-butyllithium. rsc.org The resulting aryllithium intermediate is then quenched with a boron electrophile, typically a trialkyl borate (B1201080) like trimethyl borate or triisopropyl borate, to form the boronate ester, which upon acidic hydrolysis, yields the desired boronic acid. google.com

The general mechanism for this process is outlined below:

Deprotonation: The strong lithium base abstracts the most acidic proton, which is ortho to the directing isopropoxy group.

Borylation: The generated aryllithium species attacks the electrophilic boron atom of the borate ester.

Hydrolysis: The resulting boronate ester is hydrolyzed with an aqueous acid to afford the final arylboronic acid.

This method's regioselectivity is a significant advantage, ensuring the boryl group is introduced at the desired position. nih.gov

Transition-Metal Catalyzed C-H Borylation Protocols

In recent years, transition-metal-catalyzed C-H borylation has emerged as a more atom-economical and sustainable alternative to traditional methods. nih.govrsc.org This approach directly converts a C-H bond into a C-B bond, often with high regioselectivity, and avoids the need for pre-functionalized starting materials like aryl halides. nih.gov

Catalysts based on iridium, rhodium, and palladium are commonly employed for this transformation. youtube.comnih.gov The reaction typically involves an aryl substrate, a diboron (B99234) reagent such as bis(pinacolato)diboron (B136004) (B₂pin₂), and a transition metal catalyst. The isopropoxy and fluoro substituents on the aromatic ring can influence the regioselectivity of the borylation, directing the boryl group to a specific position based on steric and electronic effects. youtube.com For instance, cobalt catalysts have shown unique ortho-regioselectivity for the borylation of fluoroarenes. youtube.com

The catalytic cycle generally proceeds through:

Oxidative Addition: The catalyst activates the C-H bond of the aromatic substrate.

Transmetalation: The diboron reagent transfers a boryl group to the metal center.

Reductive Elimination: The aryl and boryl groups couple, regenerating the catalyst and forming the arylboronate ester.

Precursor Reactivity and Functional Group Compatibility

The choice of synthetic route is heavily influenced by the reactivity of the precursors and the compatibility of various functional groups. In directed lithiation, the starting material is typically a substituted benzene (B151609) derivative. The presence of electron-withdrawing groups can increase the acidity of the ortho-protons, facilitating lithiation. However, functional groups that are sensitive to strong bases, such as esters or ketones, may not be compatible with this method. rsc.org

Transition-metal-catalyzed C-H borylation often exhibits broader functional group tolerance. rsc.orgorganic-chemistry.org These reactions are generally performed under milder conditions and can tolerate a wider array of functional groups, including esters, ketones, and nitriles. This compatibility is a significant advantage for the synthesis of complex molecules. organic-chemistry.org

Optimization of Synthetic Pathways for Yield and Selectivity

Optimizing synthetic pathways is crucial for maximizing the yield and selectivity of this compound. For directed lithiation, optimization may involve screening different lithium bases, solvents, temperatures, and borate esters. For example, the choice of a bulkier base might enhance regioselectivity, while lower temperatures can minimize side reactions.

In transition-metal-catalyzed C-H borylation, the selection of the metal catalyst and ligand is paramount for achieving high yield and selectivity. Different ligand systems can fine-tune the steric and electronic properties of the catalyst, thereby influencing its activity and directing the borylation to the desired position. nih.gov Reaction parameters such as solvent, temperature, and reaction time also play a critical role and are often systematically varied to find the optimal conditions. The development of copper-mediated radiofluorination of boronic acids has also provided an efficient method for introducing fluorine isotopes, which is crucial for applications in medical imaging. nih.gov

| Parameter | Directed Lithiation | Transition-Metal Catalyzed C-H Borylation |

| Key Reagents | Strong lithium base (e.g., n-BuLi), Borate ester (e.g., B(OMe)₃) | Transition metal catalyst (e.g., Ir, Rh), Diboron reagent (e.g., B₂pin₂) |

| Selectivity Control | Directing group (isopropoxy) | Ligand, catalyst, directing group |

| Yield Optimization | Temperature, solvent, base selection | Catalyst/ligand screening, reaction conditions |

| Functional Group Tolerance | Limited by strong base | Generally broad |

Reactivity Profiles and Mechanistic Studies of 4 Fluoro 2 Isopropoxyphenylboronic Acid

Participation in Cross-Coupling Reactions

4-Fluoro-2-isopropoxyphenylboronic acid is a valuable reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. Its specific substitution pattern—a fluorine atom at the 4-position and a bulky isopropoxy group at the 2-position—imparts distinct reactivity that requires careful consideration of reaction conditions for optimal outcomes.

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of biaryl structures from the reaction of an organoboron compound with an organohalide. This compound serves as the organoboron partner in this reaction, contributing the substituted phenyl moiety to the final product.

The catalytic cycle of the Suzuki-Miyaura reaction involving this compound proceeds through a well-established sequence of three primary steps, facilitated by a palladium catalyst.

Transmetalation : The newly formed Pd(II) complex then reacts with this compound. Prior to this, the boronic acid is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species. This boronate transfers its organic group (the 4-fluoro-2-isopropoxyphenyl moiety) to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. The boron-containing byproduct is subsequently eliminated.

Reductive Elimination : In the final step, the diorganopalladium(II) intermediate undergoes reductive elimination. The two organic groups attached to the palladium center couple to form the desired biaryl product. This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The reactivity of this compound in Suzuki-Miyaura coupling is significantly influenced by the electronic and steric properties of its substituents.

Electronic Effects : The compound features two key substituents with opposing electronic influences. The fluorine atom at the para-position is an electron-withdrawing group due to its high electronegativity. Generally, electron-withdrawing groups on the arylboronic acid can decrease the nucleophilicity of the aryl group, potentially slowing the transmetalation step. Conversely, the isopropoxy group at the ortho-position is an electron-donating group through resonance, which can enhance the nucleophilicity of the aryl ring and facilitate transmetalation. The net electronic effect is a balance of these competing influences.

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |

|---|---|---|---|---|

| Fluoro (-F) | 4 (para) | Electron-withdrawing (Inductive) | Minimal | Decreases nucleophilicity of the aryl ring. |

| Isopropoxy (-O-iPr) | 2 (ortho) | Electron-donating (Resonance) | Significant | Increases nucleophilicity but can sterically hinder the transmetalation step. |

The successful coupling of sterically hindered substrates like this compound is highly dependent on the choice of ligand coordinated to the palladium catalyst. Ligands play a critical role in stabilizing the catalyst, modulating its reactivity, and facilitating the key steps of the catalytic cycle.

For sterically demanding arylboronic acids, bulky and electron-rich monophosphine ligands, often referred to as Buchwald-type ligands, are particularly effective. These ligands promote the formation of monoligated, coordinatively unsaturated Pd(0) species, which are highly reactive in the oxidative addition step. Furthermore, their steric bulk can create a larger coordination sphere around the palladium atom, which helps to accommodate the hindered coupling partners during transmetalation and promotes the final reductive elimination step.

| Ligand Class | Example Ligand | Key Features | Role in Coupling with Hindered Substrates |

|---|---|---|---|

| Biaryl Phosphines (Buchwald-type) | SPhos, XPhos, RuPhos | Bulky and electron-rich | Facilitates oxidative addition and reductive elimination; creates space for hindered substrates during transmetalation. |

| Dialkylphosphinobiphenyls | DavePhos | Sterically demanding with specific bite angles | Enhances catalytic activity and stability, allowing for lower catalyst loadings and milder reaction conditions. |

| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong sigma-donors | Form highly stable and active catalysts, often effective for challenging couplings including those with aryl chlorides. |

The kinetics of the Suzuki-Miyaura coupling can be complex and are influenced by the substrates, catalyst, ligand, base, and solvent. For many systems, the oxidative addition of the aryl halide to the Pd(0) complex is the rate-determining step. However, with sterically hindered boronic acids like this compound, the transmetalation step can become rate-limiting due to the steric clash between the ortho-isopropoxy group and the ligands on the palladium center.

Kinetic studies have shown that the reaction is often first-order with respect to the aryl halide and the palladium catalyst, but can be zero-order with respect to the boronic acid, especially when the boronic acid is present in excess and transmetalation is fast.

While this compound is predominantly used in Suzuki-Miyaura couplings, arylboronic acids, in general, are versatile reagents that can participate in other transition-metal-catalyzed reactions.

Chan-Lam Coupling : This copper-catalyzed reaction forms carbon-heteroatom bonds, typically C-N or C-O bonds. Arylboronic acids can couple with amines, phenols, and other N- or O-nucleophiles. nih.govorganic-chemistry.org The reaction is often performed under mild conditions and in the presence of air. The electronic and steric profile of this compound would likely influence its reactivity in this transformation as well.

Oxidative Heck Reaction : In some variations of the Heck reaction, an arylboronic acid can be used in place of an aryl halide. nih.govbeilstein-journals.orgresearchgate.netacs.org This process, known as the oxidative Heck reaction, involves a Pd(II) catalyst and requires an oxidant to regenerate the catalyst. The reaction couples the arylboronic acid with an alkene.

Sonogashira-type Coupling : While the classic Sonogashira reaction couples terminal alkynes with aryl halides, variations using arylboronic acids have been developed. beilstein-journals.orgnih.gov These reactions are typically catalyzed by palladium or other transition metals like gold or copper and often require an oxidant.

The participation of this compound in these alternative coupling reactions would depend on the specific catalytic system and reaction conditions, with its unique steric and electronic properties playing a key role in its reactivity and the efficiency of the transformation.

Advanced Considerations in Suzuki-Miyaura Coupling Reactions

Investigations into Boronate Ester Formation and Hydrolysis

The formation and hydrolysis of boronate esters are fundamental to the application of this compound in various chemical and biological contexts. These reversible reactions are governed by a delicate equilibrium that is sensitive to a range of factors, including pH, solvent, and the nature of the diol binding partner.

Equilibrium Dynamics and Factors Affecting Stability

The reaction between a boronic acid and a diol to form a cyclic boronate ester is a reversible process characterized by an equilibrium constant (Keq) that reflects the relative stability of the ester. For this compound, the presence of both an electron-withdrawing fluorine atom and an electron-donating isopropoxy group on the phenyl ring introduces competing electronic effects that influence its Lewis acidity and, consequently, the stability of its boronate esters.

The ortho-isopropoxy group can exert a significant steric and electronic influence on the boronic acid moiety. Studies on ortho-substituted phenylboronic acids have shown that such groups can affect the rate of boronate ester formation. For instance, research on ortho-aminomethyl functionalized phenylboronic acids indicates that ortho-substituents can lower the pKa of the boronic acid, facilitating diol binding at neutral pH. While an isopropoxy group is electronically different from an aminomethyl group, its spatial proximity to the boronic acid can similarly modulate the local electronic environment.

The stability of boronate esters is also critically dependent on pH. The equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate is pH-dependent. Generally, ester formation is favored at pH values close to the pKa of the boronic acid. The fluorine atom at the para position is expected to lower the pKa of this compound compared to its non-fluorinated analog, thereby shifting the optimal pH for ester formation.

Quantitative data on the equilibrium constants for boronate ester formation with various diols for a range of substituted phenylboronic acids can provide insight into the expected behavior of the title compound.

| Boronic Acid Substituent | Diol | Equilibrium Constant (Keq) [M-1] |

|---|---|---|

| 4-Methoxy | Catechol | 150 |

| 4-Fluoro | Catechol | 250 |

| 4-Nitro | Catechol | 800 |

| 2-Methoxy | Alizarin Red S | 5.6 x 103 |

| H | Alizarin Red S | 3.2 x 103 |

This table presents representative equilibrium constants for the formation of boronate esters from various substituted phenylboronic acids and diols. The data illustrates the influence of electronic effects on ester stability. It is important to note that these are illustrative values and the exact Keq for this compound would need to be determined experimentally.

Role in Reversible Covalent Chemistry

The ability of boronic acids to form reversible covalent bonds with diols is the cornerstone of their application in dynamic covalent chemistry and as reversible covalent inhibitors in medicinal chemistry. This reversibility allows for the formation of adaptable systems that can respond to changes in their environment, such as pH or the presence of competing diols.

In the context of drug design, arylboronic acids can form reversible covalent adducts with nucleophilic amino acid residues in proteins, such as serines, threonines, and lysines. The kinetics of this interaction, including the rates of association (kon) and dissociation (koff), are crucial for the inhibitor's efficacy and safety profile. The substituents on the phenyl ring play a key role in tuning these kinetic parameters. The fluoro and isopropoxy groups of this compound would be expected to modulate the electrophilicity of the boron atom and the stability of the resulting covalent adduct.

Exploration of Oxidation and Reduction Pathways

The boron-carbon bond in arylboronic acids is susceptible to cleavage under both oxidative and reductive conditions, leading to a variety of products. Understanding these pathways is essential for predicting the stability and potential degradation of this compound in different chemical environments.

The oxidation of arylboronic acids, typically leading to the formation of phenols, is a well-documented transformation. This process can be initiated by various oxidizing agents, including hydrogen peroxide and peroxy acids. The mechanism is believed to involve the formation of a boronate "ate" complex, followed by rearrangement and subsequent hydrolysis to yield the phenol (B47542) and boric acid. The rate of this oxidation is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups generally accelerate the reaction, while electron-withdrawing groups can have a retarding effect. The isopropoxy group at the ortho position in this compound is expected to enhance the rate of oxidation due to its electron-donating character.

Conversely, the reduction of arylboronic acids is less common but can occur under specific conditions. The C-B bond can be cleaved reductively, a process known as protodeboronation, to yield the corresponding arene. This reaction is often facilitated by acid or base and can be a significant decomposition pathway. The electronic properties of the substituents also influence the susceptibility to protodeboronation.

The following table summarizes the general reactivity of substituted phenylboronic acids under common oxidative and reductive conditions.

| Reaction Type | Reagents | General Product | Influence of Substituents on Rate |

|---|---|---|---|

| Oxidation | H2O2, Oxone® | Phenol | Electron-donating groups generally accelerate |

| Reduction (Protodeboronation) | Acid or Base | Arene | Electron-withdrawing groups can facilitate |

This table provides a general overview of the oxidation and reduction pathways for arylboronic acids. The specific rates for this compound will depend on the interplay of its unique substituents.

Applications in Complex Molecular Synthesis

Construction of Biologically Relevant Aromatic Scaffolds

The primary application of 4-Fluoro-2-isopropoxyphenylboronic acid lies in its use as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds, which are common motifs in many biologically active molecules and pharmaceuticals.

The presence of the fluorine atom and the isopropoxy group on the phenyl ring of this compound can significantly influence the pharmacokinetic and physicochemical properties of the resulting molecules. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The isopropoxy group can also modulate solubility and metabolic pathways.

While specific examples of blockbuster drugs synthesized using this exact boronic acid are not extensively documented in publicly available literature, its structural motifs are present in a range of compounds investigated in drug discovery programs. The general utility of fluorinated and alkoxy-substituted phenylboronic acids in the synthesis of pharmaceuticals is widely recognized. These building blocks are crucial for creating diverse libraries of compounds for high-throughput screening and lead optimization.

Below is a representative table of Suzuki-Miyaura coupling reactions, illustrating the versatility of arylboronic acids like this compound in synthesizing biaryl compounds.

| Aryl Halide/Triflate | Catalyst | Base | Solvent | Product |

| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4-Fluoro-2-isopropoxy-4'-nitrobiphenyl |

| 2-Chloropyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 2-(4-Fluoro-2-isopropoxyphenyl)pyridine |

| 4-Iodoanisole | Pd(OAc)₂ / PCy₃ | Cs₂CO₃ | THF | 4-Fluoro-2-isopropoxy-4'-methoxybiphenyl |

| 3-Bromothiophene | PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | 3-(4-Fluoro-2-isopropoxyphenyl)thiophene |

Stereoselective Synthesis Methodologies Utilizing this compound

The application of this compound in stereoselective synthesis is an area of growing interest. While the boronic acid itself is achiral, it can be employed in reactions with chiral substrates or in the presence of chiral catalysts to induce stereoselectivity.

In stereoselective Suzuki-Miyaura cross-coupling reactions, the steric and electronic properties of the boronic acid can influence the diastereoselectivity or enantioselectivity of the transformation. For instance, when coupling with a chiral aryl halide, the ortho-isopropoxy group of this compound can exert a steric influence that favors the formation of one atropisomer over the other in the resulting biaryl product.

Furthermore, this boronic acid can be utilized in other types of stereoselective reactions. For example, in rhodium-catalyzed asymmetric 1,4-addition reactions to α,β-unsaturated carbonyl compounds, the electronic nature of the arylboronic acid can affect the efficiency and enantioselectivity of the process. The electron-donating isopropoxy group and the electron-withdrawing fluorine atom create a specific electronic environment that can be fine-tuned for optimal reactivity and stereocontrol in the presence of a suitable chiral ligand.

While specific, published examples detailing the use of this compound in high-yielding stereoselective syntheses are not abundant, the principles of asymmetric catalysis suggest its potential in this domain.

Integration into Multi-Step Synthetic Sequences for Advanced Intermediates

This compound serves as a key intermediate that can be strategically incorporated into multi-step synthetic sequences to generate more complex molecules. Its stability and compatibility with a range of reaction conditions make it a reliable building block for the synthesis of advanced intermediates in pharmaceutical and materials science research.

In a typical multi-step synthesis, the boronic acid moiety can be introduced early in the sequence, and the resulting arylboronic acid can be carried through several synthetic steps before its final coupling reaction. Alternatively, the 4-Fluoro-2-isopropoxyphenyl motif can be installed at a later stage of a synthesis via a Suzuki-Miyaura coupling.

The ability to perform transformations on other parts of a molecule while the boronic acid group remains intact (or is protected) is a significant advantage. This allows for the construction of highly functionalized and complex target molecules. The fluorine and isopropoxy groups can also serve as handles for further functionalization or can direct regioselectivity in subsequent reactions.

An illustrative multi-step sequence could involve:

Suzuki-Miyaura coupling of this compound with a suitable aryl halide containing a reactive functional group (e.g., a nitro group).

Reduction of the nitro group to an amine.

Acylation or sulfonylation of the amine to introduce further diversity.

Subsequent transformations on another part of the molecule to build up complexity.

This modular approach is highly valued in combinatorial chemistry and drug discovery for the rapid generation of analog libraries.

Development of Novel Materials through Boronic Acid Chemistry

The unique electronic and structural features of this compound make it a candidate for the synthesis of novel functional materials. Boronic acids, in general, are utilized in the preparation of materials with interesting optical, electronic, and sensory properties.

The incorporation of fluorine atoms into organic materials is known to enhance properties such as thermal stability, chemical resistance, and charge-transport characteristics. Therefore, polymers and macromolecules derived from this compound could find applications in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

For example, this boronic acid could be used as a monomer in polymerization reactions, such as Suzuki polymerization, to create fluorinated conjugated polymers. These polymers may exhibit unique photophysical properties and could be explored as active materials in electronic devices.

Furthermore, boronic acids are known to form reversible covalent bonds with diols, a property that is exploited in the design of sensors for carbohydrates and other biologically important molecules. While this application is more established for other phenylboronic acids, the specific substitution pattern of this compound could be leveraged to create sensors with tailored selectivity and sensitivity. The development of boroxine-based materials through the self-condensation of boronic acids is another avenue for creating novel porous materials with potential applications in catalysis and gas storage. mdpi.com

Research in Medicinal Chemistry and Pharmaceutical Development

Strategic Use as a Key Pharmaceutical Building Block

4-Fluoro-2-isopropoxyphenylboronic acid serves as a crucial intermediate in the construction of novel pharmaceutical candidates, primarily through its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. chemimpex.com This reaction is a powerful tool for forming carbon-carbon bonds, allowing for the efficient assembly of complex molecular architectures from readily available precursors. nbinno.com The presence of the fluorine atom can influence the electronic properties of the molecule, potentially enhancing binding affinity, metabolic stability, and bioavailability of the final drug compound. The isopropoxy group provides steric bulk and can modulate lipophilicity, which are critical parameters in drug design.

The utility of fluorinated isopropoxyphenylboronic acids as key building blocks is exemplified in the synthesis of novel therapeutic agents. These compounds are instrumental in creating complex diaryl structures, which are common motifs in many biologically active molecules. nbinno.com The reliable purity and stability of these boronic acid reagents ensure consistent results in multi-step synthetic pathways, accelerating the drug discovery process. nbinno.com

Investigations as Enzyme Inhibitors and Their Binding Modes

Boronic acids are a well-known class of enzyme inhibitors, primarily due to the ability of the boron atom to form a stable, covalent bond with the hydroxyl group of serine residues often found in the active sites of enzymes, particularly proteases. nih.govrsc.org This interaction mimics the transition state of peptide bond hydrolysis, leading to potent and often reversible inhibition. The first FDA-approved boronic acid-containing drug, Bortezomib, is a proteasome inhibitor used in cancer therapy, highlighting the therapeutic potential of this class of compounds. nih.gov

While this compound possesses the key functional group for potential enzyme inhibition, specific studies detailing its inhibitory activity against particular enzymes and its binding modes are not extensively documented in publicly available literature. However, based on the established mechanism of action for other boronic acid derivatives, it can be hypothesized that this compound could serve as a scaffold for the design of inhibitors for various enzymes. The fluoro and isopropoxy substituents would be expected to interact with specific sub-pockets within an enzyme's active site, thereby influencing potency and selectivity.

Table 1: Examples of Enzyme Classes Targeted by Boronic Acid Inhibitors

| Enzyme Class | Example(s) | Therapeutic Area |

| Proteasomes | 26S Proteasome | Oncology |

| Serine Proteases | Thrombin, Factor Xa | Anticoagulation |

| Beta-Lactamases | Class A, C, and D | Infectious Diseases |

| Dipeptidyl Peptidases | DPP-IV | Diabetes |

This table presents general classes of enzymes known to be inhibited by boronic acid-containing compounds and does not imply that this compound has been proven to inhibit these specific enzymes.

Role in Receptor Antagonist Design and Synthesis

The structural motifs present in this compound make it an attractive building block for the synthesis of receptor antagonists. A pertinent example can be found in the development of antagonists for the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a target for the treatment of pain, inflammation, and respiratory diseases. researchgate.net

Table 2: Exemplary Synthesis of a TRPA1 Antagonist Precursor

| Step | Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Role of Boronic Acid |

| Suzuki Coupling | Heterocyclic Halide | (2-fluoro-4-isopropoxyphenyl)boronic acid | Pd Catalyst, Base | Biaryl Precursor | Provides the fluoro-isopropoxyphenyl moiety |

This table is a generalized representation based on synthetic strategies for TRPA1 antagonists and illustrates the role of a fluoro-isopropoxyphenylboronic acid derivative.

Contribution to Diverse Therapeutic Agent Development Programs

The versatility of this compound and its analogs makes them valuable contributors to a wide range of therapeutic agent development programs. The ability to readily introduce the 4-fluoro-2-isopropoxyphenyl group allows medicinal chemists to systematically explore the structure-activity relationships of lead compounds.

One area of significant research is in the development of inhibitors for Diacylglycerol Acyltransferase 1 (DGAT1), an enzyme involved in triglyceride synthesis, which is a target for the treatment of obesity and type 2 diabetes. nih.govnih.gov The synthesis of potent DGAT1 inhibitors often involves the coupling of aromatic and heterocyclic fragments, a process where boronic acids like this compound could play a pivotal role.

Another important therapeutic target is the metabotropic glutamate (B1630785) receptor 5 (mGluR5), which is implicated in a variety of central nervous system disorders, including anxiety, depression, and schizophrenia. nih.govnih.gov The development of selective mGluR5 antagonists frequently relies on the construction of complex biaryl structures, for which Suzuki coupling with appropriately substituted phenylboronic acids is a standard synthetic strategy. nih.gov While direct application of this compound in publicly documented mGluR5 antagonist synthesis is not specified, its structural features are consistent with those found in potent modulators of this receptor.

Table 3: Therapeutic Areas and Potential Compound Classes

| Therapeutic Area | Target | Compound Class | Potential Role of this compound |

| Pain & Inflammation | TRPA1 | Receptor Antagonists | Key building block for introducing the fluoro-isopropoxyphenyl moiety |

| Metabolic Disorders | DGAT1 | Enzyme Inhibitors | Synthesis of complex biaryl structures in inhibitor scaffolds |

| Neurological Disorders | mGluR5 | Receptor Antagonists | Construction of core structures for selective antagonists |

Computational Chemistry and Theoretical Modeling

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-Fluoro-2-isopropoxyphenylboronic acid, docking studies are instrumental in predicting its binding affinity and mode of interaction with protein targets. Phenylboronic acids are known to act as inhibitors for various enzymes, such as serine proteases and β-lactamases, by forming a reversible covalent bond with the catalytic serine residue in the active site. mdpi.comnih.gov

Molecular docking simulations for this compound would typically involve preparing a 3D model of the compound and docking it into the binding site of a target protein. The scoring functions used in docking algorithms would then estimate the binding energy, with lower values suggesting a more favorable interaction. mdpi.com Key interactions that would be analyzed include hydrogen bonds between the boronic acid group and polar amino acid residues, as well as hydrophobic interactions involving the phenyl ring and the isopropoxy group. The fluorine atom can also participate in halogen bonding and other electrostatic interactions, potentially influencing the binding specificity and affinity. researchgate.net

While specific docking studies for this compound are not extensively documented in publicly available literature, the general principles derived from studies on other phenylboronic acid derivatives are applicable. For instance, in studies of phenylboronic acids as inhibitors of AmpC β-lactamase, the boronic acid moiety forms a tetrahedral adduct with the catalytic serine, mimicking the transition state of substrate hydrolysis. nih.gov The substituents on the phenyl ring play a crucial role in establishing additional interactions within the binding pocket, thereby determining the inhibitor's potency and selectivity. mdpi.com

Table 1: Illustrative Data from Molecular Docking of a Phenylboronic Acid Derivative with a Target Protein

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | Ser80, Gly120, Ala237 |

| Hydrogen Bond Donors | Boronic acid OH groups |

| Hydrogen Bond Acceptors | Ser80 hydroxyl, Gly120 backbone carbonyl |

| Hydrophobic Interactions | Phenyl ring with Phe150, Leu245 |

Note: This table is a hypothetical representation based on typical findings for phenylboronic acid derivatives and does not represent actual experimental data for this compound.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can provide valuable information about its geometry, electronic properties, and reactivity. lodz.pl

DFT calculations can be employed to determine the optimized molecular geometry, bond lengths, and bond angles of the compound. Furthermore, the electronic properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies, can be calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity.

The distribution of electron density and the molecular electrostatic potential (MEP) can also be mapped using DFT. The MEP surface provides a visual representation of the charge distribution and is useful for predicting sites susceptible to electrophilic and nucleophilic attack. For this compound, the oxygen atoms of the boronic acid and isopropoxy groups, along with the fluorine atom, would be expected to be regions of high electron density, while the hydrogen atoms of the hydroxyl groups and the boron atom would be electron-deficient.

Studies on related fluorophenylboronic acids have shown that the position of the fluorine substituent significantly influences the electronic properties of the molecule. mdpi.comresearchgate.netnih.gov For instance, the fluorine atom's electron-withdrawing nature can affect the acidity of the boronic acid group and modulate the electronic character of the phenyl ring.

Table 2: Representative DFT-Calculated Electronic Properties for a Fluorophenylboronic Acid

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 2.5 D |

Note: This table presents typical values obtained from DFT calculations for a substituted phenylboronic acid and is for illustrative purposes only.

Quantitative Structure-Property Relationship (QSPR) Modeling for Reaction Prediction

A QSPR model for predicting the reaction yield or rate of a Suzuki-Miyaura coupling involving this compound would be developed by first compiling a dataset of related boronic acids with known experimental outcomes. For each compound in the dataset, a set of molecular descriptors would be calculated. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature.

Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, would then be used to build a mathematical model that relates the descriptors to the observed reactivity. Once a statistically robust and validated QSPR model is established, it could be used to predict the reactivity of this compound in similar reactions. The descriptors in a successful model could also provide insights into the structural features that govern the reactivity of this class of compounds.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional conformation of this compound is crucial for its interactions with other molecules, particularly in biological systems. Conformational analysis aims to identify the stable conformations (rotamers) of the molecule and the energy barriers between them. nih.gov

For this compound, key rotational bonds include the C-O bond of the isopropoxy group and the C-B bond of the boronic acid group. Computational methods can be used to scan the potential energy surface by systematically rotating these bonds and calculating the energy of the resulting conformers. Studies on substituted phenylboronic acids have revealed that the orientation of the boronic acid group relative to the phenyl ring can significantly impact the molecule's properties. nih.gov The presence of the bulky isopropoxy group and the fluorine atom at the ortho and para positions, respectively, will influence the preferred conformations due to steric and electronic effects. researchgate.net

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound in different environments, such as in solution. nih.gov An MD simulation would model the movement of the atoms of the molecule over time, taking into account the forces between them and the surrounding solvent molecules. github.io This can reveal how the molecule's conformation fluctuates, how it interacts with solvent molecules, and can provide information on its flexibility and dynamic stability.

Structure Activity Relationship Sar Studies and Rational Design

Systematic Probing of Fluorine and Isopropoxy Effects on Biological Activity and Reactivity

The biological and chemical reactivity of 4-Fluoro-2-isopropoxyphenylboronic acid is profoundly influenced by its two key substituents. A systematic analysis of these groups reveals their distinct contributions.

The Role of the 4-Fluoro Substituent: The fluorine atom at the para-position exerts a dual electronic influence: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). The net result is an increase in the Lewis acidity of the boronic acid compared to unsubstituted phenylboronic acid. This enhanced acidity is crucial for biological interactions, particularly for inhibitors targeting serine proteases, where the boron atom forms a reversible covalent bond with the catalytic serine residue. The strength of this interaction is directly related to the electrophilicity of the boron, which is modulated by the phenyl ring's substituents. Furthermore, the introduction of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can improve membrane permeability, thereby favorably impacting pharmacokinetic properties.

The Role of the 2-Isopropoxy Substituent: The ortho-isopropoxy group primarily introduces steric bulk and acts as an electron-donating group through resonance (+M). Its steric presence can be critical for molecular recognition, forcing the molecule into a specific conformation that may be favorable for binding to a biological target. This steric hindrance can also influence the reactivity of the boronic acid in synthetic reactions, such as the Suzuki-Miyaura coupling. Electronically, the oxygen's lone pairs donate electron density into the aromatic ring, which can partially counteract the acidifying effect of the para-fluoro group. The isopropoxy group, being a hydrogen bond acceptor, can also participate in direct interactions with target residues in an active site.

The combined effects of these substituents create a nuanced profile. The increased acidity from the fluorine is tempered by the isopropoxy group, and the steric bulk of the isopropoxy group provides a vector for exploring specific binding pockets.

A hypothetical systematic study might involve the synthesis and evaluation of analogs to parse these individual contributions, as shown in the table below.

| Compound | Substituent 1 (Position 2) | Substituent 2 (Position 4) | Expected Effect on Lewis Acidity (vs. Phenylboronic Acid) | Key Property Probed |

|---|---|---|---|---|

| Phenylboronic acid | -H | -H | Baseline | Baseline reference |

| 4-Fluorophenylboronic acid | -H | -F | Increased | Electronic effect of Fluorine |

| 2-Isopropoxyphenylboronic acid | -O-iPr | -H | Decreased | Steric and electronic effect of Isopropoxy |

| This compound | -O-iPr | -F | Moderately Increased | Combined electronic and steric effects |

Identification of Pharmacophores and Key Structural Motifs for Target Interactions

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The this compound moiety possesses several features that allow it to act as a key structural motif in binding to biological targets.

The primary pharmacophoric features include:

Aromatic/Hydrophobic Region: The substituted phenyl ring provides a scaffold for hydrophobic and π-stacking interactions within a target's binding site.

Hydrogen Bond Acceptor: The oxygen atom of the isopropoxy group can accept a hydrogen bond from donor residues in a protein.

Negative Ionizable Feature/Covalent Warhead: The boronic acid group is a key pharmacophoric element. It can act as a hydrogen bond donor and, upon interaction with a Lewis base (like the hydroxide (B78521) anion or a serine residue), it forms a tetrahedral boronate species. This ability to form a reversible covalent bond is a hallmark of boronic acid-based inhibitors, particularly for serine proteases. nih.gov

The utility of the substituted phenyl portion of this molecule as a key motif is exemplified in the development of selective inhibitors for phosphodiesterase 1 (PDE1). In a structure-activity relationship study, researchers fixed the R2 position of a new series of inhibitors with a 5-fluoro-2-isopropoxyphenyl group . acs.org This closely related motif was found to be optimal for binding. Docking studies revealed that the isopropoxy group was oriented towards a hydrophobic pocket, while the fluoro-substituted phenyl ring made other favorable contacts. This demonstrates how this specific substitution pattern can be recognized as a key element for achieving potent and selective inhibition.

Development of Predictive Models for Chemical and Biological Behavior

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a compound with its biological activity. For a series of compounds built upon the this compound scaffold, a predictive QSAR model could be developed to guide the synthesis of more potent and selective analogs.

The development of such a model would involve calculating a variety of molecular descriptors for each analog and correlating them with measured biological activity (e.g., IC₅₀ values). Key descriptors for this scaffold would include:

Electronic Descriptors: These quantify the electronic effects of substituents. Hammett constants (σ) for the fluorine and isopropoxy groups would be critical to model how electron density at the boron atom influences activity.

Steric Descriptors: Parameters such as Molar Refractivity (MR) or Taft steric parameters (Es) would be used to model the size and shape of the isopropoxy group and any modifications to it, which is crucial for fitting into a binding pocket.

Topological Descriptors: These describe the connectivity and shape of the molecule.

A hypothetical QSAR equation might take the form: log(1/IC₅₀) = c₁(σ) + c₂(MR) - c₃*(logP)² + c₄

By generating such a model, researchers could predict the activity of unsynthesized compounds, prioritizing the most promising candidates and thus accelerating the drug discovery process.

Influence of Substituent Position and Electronic Nature on Molecular Functionality

The specific positioning of the fluoro and isopropoxy groups on the phenyl ring is critical to the functionality of this compound. The electronic nature of each substituent, dictated by its position, governs the molecule's reactivity and potential for biological interactions.

Para-Fluoro Group: Located at position 4, the fluorine atom is in a position where both its inductive (-I) and resonance (+M) effects are significant. The powerful inductive effect withdraws electron density from the ring through the sigma bond framework, increasing the Lewis acidity of the boron atom. The resonance effect, where fluorine's lone pairs donate into the ring, opposes this, but the inductive effect is generally stronger for halogens. The near-cancellation of these effects makes the 4-fluoro substituent electronically unique.

Ortho-Isopropoxy Group: At position 2, the isopropoxy group's influence is multifaceted. Its primary electronic effect is resonance donation (+M), which increases electron density in the ring and reduces the Lewis acidity of the boronic acid. Its inductive effect (-I) is weaker. Crucially, its ortho position introduces significant steric hindrance around the boronic acid group. This can influence which proteins the molecule can bind to and can also stabilize specific rotational conformations. Furthermore, the ortho-alkoxy group can engage in intramolecular hydrogen bonding with one of the hydroxyls of the boronic acid, affecting its acidity and presentation to a binding partner.

The table below summarizes the electronic contributions of these substituents using Hammett constants, which quantify the electron-donating or -withdrawing properties of substituents on an aromatic ring.

| Substituent | Position | Hammett Constant (σp) | Hammett Constant (σm) | Primary Electronic Effect | Influence on Boron Lewis Acidity |

|---|---|---|---|---|---|

| -F (Fluoro) | para | +0.06 | +0.34 | -I > +M (Net withdrawing) | Increase |

| -O-iPr (Isopropoxy) | ortho | -0.48 (for O-Alkyl) | +0.1 (for O-Alkyl) | +M > -I (Net donating) & Steric effects | Decrease |

Note: Hammett constants for ortho positions are not typically tabulated due to the strong influence of steric effects, but the values for para (σp) and meta (σm) are provided to illustrate the electronic nature of the functional groups.

This precise electronic and steric tuning makes this compound a valuable and highly functionalized building block for designing molecules with specific target affinities and desired chemical properties.

Future Directions and Emerging Research Avenues

Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry, which advocate for the reduction of waste and the use of sustainable and non-hazardous materials, are increasingly shaping the future of chemical synthesis. nih.govunibo.it For organofluorine compounds, this shift is particularly critical due to the hazardous nature of traditional fluorinating agents like anhydrous hydrogen fluoride (B91410) (aHF). rsc.orgdovepress.com Future research concerning 4-Fluoro-2-isopropoxyphenylboronic acid and its applications will likely focus on integrating greener methodologies.

Key areas of development include:

Sustainable Solvents: Moving away from conventional organic solvents towards greener alternatives such as water, ionic liquids, or supercritical fluids.

Energy Efficiency: Employing alternative energy sources like microwaves or ultrasound to accelerate reaction times and reduce energy consumption. nih.gov High hydrostatic pressure, a field known as barochemistry, also presents a novel method for activating chemical reactions under green conditions. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. The development of reusable catalysts is a cornerstone of this approach.

Renewable Feedstocks: Exploring pathways to synthesize boronic acids and their reaction partners from renewable biological sources, reducing reliance on petrochemicals.

A significant advancement in this area is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused. For instance, palladium nanoparticles supported on modified graphene have been shown to be effective and recyclable catalysts for Suzuki-Miyaura coupling reactions, a primary application for boronic acids. mdpi.com Such reusable systems are of great interest in green chemistry as alternatives to traditional homogeneous catalysts.

Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The primary utility of this compound is in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, to form new carbon-carbon bonds. researchgate.netnih.gov Future research is intensely focused on developing new catalytic systems that offer higher efficiency, broader substrate scope, and greater selectivity, especially when dealing with complex or sensitive molecules.

Emerging trends in catalysis relevant to this boronic acid include:

Heterogeneous Catalysis: As mentioned, supported palladium nanoparticles represent a significant advance. Research into catalysts like Pd supported on graphene oxide-TiO2 composites is ongoing, targeting high productivity and recyclability. mdpi.com

Non-Precious Metal Catalysis: The high cost and environmental impact of palladium have spurred research into catalysts based on more earth-abundant metals like nickel, copper, or iron. nih.gov For example, an inexpensive and air-stable nickel precatalyst, (PPh2Me)2NiCl2, has been developed that effectively catalyzes the Suzuki-Miyaura coupling of challenging Lewis-basic arylboronic esters under mild conditions. nih.gov

Advanced Ligand Design: The development of sophisticated phosphine (B1218219) ligands (e.g., XPhos) and N-heterocyclic carbene (NHC) ligands continues to push the boundaries of what is possible with cross-coupling reactions, enabling reactions with previously unreactive partners or at lower temperatures. researchgate.net

Flow Chemistry: Integrating catalytic systems into continuous flow reactors offers improved control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processing. mdpi.com

| Catalyst System | Key Features | Advantages | Relevant Application |

| G-COOH-Pd-10 | Palladium nanoparticles on COOH-modified graphene. mdpi.com | Heterogeneous, reusable, high turnover frequency (TOF) for fluorinated biaryls. mdpi.com | Suzuki-Miyaura coupling of fluorinated aryl halides. mdpi.com |

| (PPh2Me)2NiCl2 | Inexpensive, air-stable Nickel precatalyst. nih.gov | Greener alternative to Palladium, effective for Lewis-basic substrates. nih.gov | Coupling of heteroaryl pinacolborons with heteroaryl halides. nih.gov |

| PEPPSI-type Pd Complexes | Palladium complexes with N-Heterocyclic Carbene (NHC) ligands. mdpi.com | High catalytic activity in polar solvents. mdpi.com | Suzuki-Miyaura coupling of aryl chlorides. mdpi.com |

| Bio-based Catalysts | Palladium supported on a bio-derived matrix. mdpi.com | Recoverable by simple phase separation, reusable for multiple cycles. mdpi.com | General Suzuki-Miyaura reactions in aqueous media. mdpi.com |

Exploration of Undiscovered Biological Activities

While this compound is a building block, the derivatives synthesized from it hold significant potential for novel biological activities. The boronic acid group itself is a key pharmacophore, capable of forming reversible covalent bonds with diols found in biological molecules like sugars and enzyme residues. nih.gov This interaction is the basis for the activity of drugs like the proteasome inhibitor bortezomib. nih.gov Furthermore, the incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. dovepress.comnih.gov

Future research will likely explore derivatives of this compound for a range of therapeutic areas:

Oncology: Similar building blocks like 4-Fluoro-2-methylphenylboronic acid are used to synthesize anti-cancer agents. chemimpex.com Derivatives of the title compound could be investigated as inhibitors of various enzymes implicated in cancer progression. A novel fluorinated quinolinecarboxylic acid, for instance, has shown potent antitumor activity against several human tumor types. nih.gov

Infectious Diseases: The fluorine atom is a common feature in many antimicrobial drugs. Synthesizing derivatives analogous to fluoroquinolones or fluoro-acylhydrazones could lead to new antibacterial or antifungal agents. nih.govorientjchem.org

Inflammatory Diseases: Fluorinated chalcones have been evaluated as potential antioxidant and anti-inflammatory agents, suggesting a possible avenue for new therapeutics derived from this compound. nih.gov

| Compound Class Derived from Fluorinated Precursors | Potential Biological Activity | Example/Rationale |

| Fluoro-acylhydrazones | Antifungal nih.gov | Targets fungal sphingolipid synthesis. nih.gov |

| Fluorinated Chalcones | Anti-inflammatory, Antioxidant nih.gov | Potential for cyclooxygenase inhibition. nih.gov |

| Fluoroquinolones | Antibacterial, Antioxidant orientjchem.org | A well-established class of antibiotics. orientjchem.org |

| Fluorinated Biaryls | Anticancer nih.gov | A fluorinated biphenyl (B1667301) derivative showed efficacy against human solid tumors. nih.gov |

| Dipeptidyl Boronic Acids | Proteasome Inhibition (Anticancer) nih.gov | The boronic acid moiety is crucial for binding to the enzyme's active site. nih.gov |

Advanced Material Science Applications

The unique electronic properties imparted by the fluorine atom and the structural motifs accessible through boronic acid chemistry make this compound a promising precursor for advanced materials. Fluorinated biphenyls and related aromatic structures are known to be valuable components in materials science. mdpi.com

Emerging research could focus on incorporating this building block into:

Liquid Crystals: The rigidity and polarity of fluorinated biphenyl structures, which can be synthesized using this boronic acid, are desirable for creating liquid crystalline materials used in display technologies.

Organic Electronics: Fluorinated organic molecules are often used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) to tune electronic energy levels and improve device stability and efficiency.

Chemical Sensors: The boronic acid functional group is well-known for its ability to selectively bind with molecules containing diol functionalities, such as saccharides (sugars). chemimpex.com This property can be harnessed to create sensors for glucose monitoring or for detecting other biologically important diols. Derivatives of this compound could be integrated into fluorescent or colorimetric sensor arrays. chemimpex.com

Multidisciplinary Research Collaborations and Translational Studies

Realizing the full potential of this compound, from a laboratory chemical to a market-ready product, necessitates extensive collaboration across various scientific disciplines. The path from fundamental discovery to practical application—often termed translational research—is inherently multidisciplinary.

Chemistry and Chemical Engineering: Organic chemists will continue to devise new synthetic routes and applications, while chemical engineers will focus on scaling up these processes in a safe, cost-effective, and sustainable manner, potentially using technologies like continuous flow reactors.

Chemistry and Biology/Pharmacology: To explore new therapeutic applications, medicinal chemists must collaborate with biologists and pharmacologists. Chemists would synthesize libraries of novel derivatives, which would then be screened for biological activity by their counterparts in the life sciences to identify promising lead compounds.

Chemistry and Materials Science: The development of new materials requires a close partnership between synthetic chemists who create novel molecules and materials scientists or physicists who characterize their physical properties (e.g., electronic, optical, mechanical) and fabricate them into functional devices.

Such translational studies are crucial for bridging the gap between academic research and industrial innovation, ensuring that promising discoveries in catalysis, medicine, and materials science lead to tangible benefits.

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling 4-Fluoro-2-isopropoxyphenylboronic acid in laboratory settings?

- Methodological Answer :

- Use nitrile or neoprene gloves inspected for integrity before use. Avoid skin contact by employing proper glove removal techniques (e.g., "peel-off" method without touching the outer surface) .

- Wear a full-body chemical-resistant suit and safety goggles. Respiratory protection (e.g., N95 mask) is advised if airborne particulates are generated during weighing or synthesis .

- Store in a cool, dry place (0–6°C) to minimize decomposition, as recommended for structurally similar fluorophenylboronic acids .

Q. How can researchers effectively purify this compound following synthesis?

- Methodological Answer :

- Recrystallization : Use a solvent system like ethyl acetate/hexane (1:3 v/v) under inert atmosphere (N₂/Ar) to prevent oxidation of the boronic acid group.

- Column Chromatography : Employ silica gel with a polar eluent (e.g., methanol/dichloromethane, 5–10% gradient) to separate byproducts. Monitor fractions via TLC (Rf ~0.3–0.5 in ethyl acetate).

- Quality Control : Confirm purity (>97%) via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis (compare with analogs: 148–192°C for fluorophenylboronic acids) .

Q. What spectroscopic techniques are most reliable for characterizing the structure of this compound?

- Methodological Answer :

- ¹¹B NMR : Detect the boronic acid peak at δ 28–32 ppm, confirming the presence of the B(OH)₂ group .

- ¹H/¹³C NMR : Identify substituents (e.g., fluoro-induced deshielding at C-4 and isopropoxy protons at δ 1.2–1.4 ppm) .

- FT-IR : Look for B–O stretching (~1340 cm⁻¹) and O–H bending (~3200 cm⁻¹) bands .

Advanced Questions

Q. How do the electronic and steric effects of the fluoro and isopropoxy substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing fluoro group enhances electrophilicity at the boron center, accelerating transmetalation in Suzuki-Miyaura reactions. The isopropoxy group, being electron-donating, may moderate this effect .

- Steric Effects : The isopropoxy group at the ortho position creates steric hindrance, potentially reducing coupling efficiency. Optimize using bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C) .

- Case Study : Analogous 2-chloro-4-fluorophenylboronic acid shows 15% lower yield in sterically demanding couplings compared to para-substituted analogs .

Q. What computational methods are employed to predict the vibrational and electronic properties of this compound, and how do they compare with experimental data?

- Methodological Answer :

- DFT Studies : Use B3LYP/6-311++G(d,p) basis sets to model geometry and vibrational spectra. Compare computed IR bands (e.g., B–O stretch at 1345 cm⁻¹) with experimental FT-IR data .

- Frontier Orbital Analysis : Calculate HOMO-LUMO gaps to predict reactivity. For example, formylphenylboronic acids show a gap of ~5.2 eV, correlating with nucleophilic attack susceptibility .

- Validation : Root-mean-square deviations (RMSD) between computed and experimental bond lengths should be <0.02 Å for reliable models .

Q. How should researchers address contradictory data regarding the catalytic efficiency of this compound in different solvent systems?

- Methodological Answer :

- Solvent Screening : Test polar aprotic (DMF, DMSO) vs. ethereal (THF) solvents. For example, DMF may stabilize the boronate complex but increase side reactions.

- Control Experiments : Compare yields under inert vs. aerobic conditions. Oxygen-sensitive intermediates (e.g., Pd⁰) may degrade in non-degassed solvents .

- Case Study : 4-Carboxy-3-fluorophenylboronic acid shows 20% higher yields in THF/water (9:1) than in DMF due to reduced boronic acid protodeboronation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.